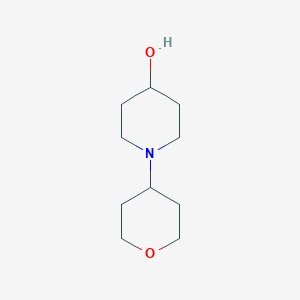

1-(Oxan-4-yl)piperidin-4-ol

Overview

Description

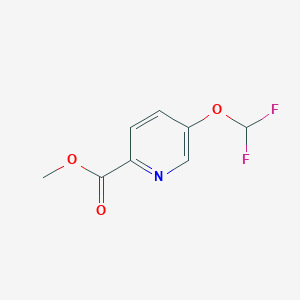

“1-(Oxan-4-yl)piperidin-4-ol” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It is used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .

Synthesis Analysis

Piperidine derivatives, such as “1-(Oxan-4-yl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . A series of novel piperidin-4-ol derivatives were synthesized by 5-step reactions using piperidinol and catechol as starting materials .

Molecular Structure Analysis

The molecular structure of “1-(Oxan-4-yl)piperidin-4-ol” has been studied. The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Synthesis and Crystal Structure :

- A novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized, showcasing the structural versatility of piperidine derivatives. The study highlighted the nonplanar nature of the molecule and the absence of intra- or intermolecular hydrogen bonds, indicating unique structural characteristics (Xue Si-jia, 2011).

Spectral Analysis and Biological Activity :

- 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide compounds were synthesized, and their structures were confirmed via spectral techniques. These compounds were evaluated for biological activities, specifically targeting the butyrylcholinesterase enzyme, and were subjected to molecular docking studies (H. Khalid et al., 2016).

- Synthesis and structural analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were conducted, showcasing the compound's anti-bacterial properties against both Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Crystal and Molecular Structures :

- The crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives were studied, revealing close to ideal chair conformations of the piperidine rings and significant dihedral angles between terminal aromatic rings (M. Kubicki & P. W. Codding, 2003).

Pharmacological Properties :

- The synthesis, pharmacological properties, and usage of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol were detailed, emphasizing the compounds' relevance in pharmaceutical applications (R. Vardanyan, 2018).

Antiproliferative Properties :

- A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered. The compounds act as tubulin inhibitors and exhibited potential as cancer therapeutic agents due to their antiproliferative properties (M. Krasavin et al., 2014).

Thermal, Optical, and Structural Studies :

- In-depth studies were conducted on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its thermal stability and structural attributes, highlighting the compound's robustness and potential applications in various fields (C. S. Karthik et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, 1-(oxan-4-yl)piperidin-4-one, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Piperidine derivatives, including “1-(Oxan-4-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, there is interest in finding CCR5 antagonists with a novel skeleton as potential treatments for HIV-1 .

properties

IUPAC Name |

1-(oxan-4-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXMAUOSUBBWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxan-4-yl)piperidin-4-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)

![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)